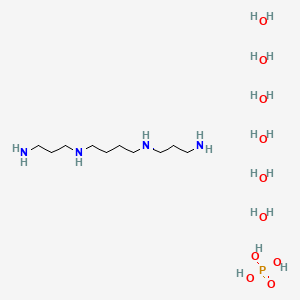
N,N'-bis(3-Aminopropyl)butane-1,4-diamine; phosphoric acid hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spermine Phosphate Hexahydrate is a crystalline compound that belongs to the polyamine family. It is a water-soluble, strongly basic, aliphatic polyamine widely found in nature. The compound was first observed and described by Antoni van Leeuwenhoek in 1678 when he noticed crystals forming in samples of human semen. Spermine Phosphate Hexahydrate has a strong affinity for nucleic acids and is known for its role in stabilizing the helical structure of DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spermine Phosphate Hexahydrate typically involves the acetylation of one of the two aminopropyl groups of spermine, catalyzed by the enzyme spermidine/spermine N1-acetyltransferase, to give N1-acetyl-spermine. This is then degraded by a polyamine oxidase, forming spermidine and an aldehyde, 3-acetamidopropanal .
Industrial Production Methods
Industrial production methods for Spermine Phosphate Hexahydrate are not extensively documented in the literature. the compound can be synthesized through chemical reactions involving spermine and phosphoric acid, followed by crystallization to obtain the hexahydrate form.
化学反应分析
Types of Reactions
Spermine Phosphate Hexahydrate undergoes various types of chemical reactions, including:
Oxidation: Spermine can be oxidized by polyamine oxidases, leading to the formation of spermidine and hydrogen peroxide.
Reduction: Reduction reactions are less common for spermine due to its stable structure.
Substitution: Spermine can undergo substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions
Common reagents used in reactions with Spermine Phosphate Hexahydrate include polyamine oxidases for oxidation reactions and various acids for substitution reactions. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to ensure stability and reactivity.
Major Products Formed
The major products formed from the reactions of Spermine Phosphate Hexahydrate include spermidine, hydrogen peroxide, and various substituted polyamines depending on the specific reagents and conditions used.
科学研究应用
Spermine Phosphate Hexahydrate has a wide range of scientific research applications:
Chemistry: It is used in studies involving polyamine interactions with nucleic acids and other macromolecules.
Biology: Spermine plays a crucial role in cellular metabolism, gene expression regulation, and stabilization of chromatin.
Medicine: Research has shown its potential in regulating oxidative stress and protecting DNA from free radical damage.
Industry: Spermine is used in the production of various biochemical products and as a stabilizing agent in different industrial processes.
作用机制
Spermine Phosphate Hexahydrate exerts its effects through several mechanisms:
Free Radical Scavenging: Spermine functions as a free radical scavenger, forming adducts that prevent oxidative damage to DNA.
Gene Expression Regulation: It is involved in the regulation of gene expression and stabilization of chromatin.
Mitochondrial Bioenergetics: Spermine preserves mitochondrial bioenergetics by regulating Src kinase signaling in the spinal cord.
相似化合物的比较
Similar Compounds
Putrescine: Another polyamine with a simpler structure, involved in similar biological processes.
Spermidine: A precursor to spermine, also involved in cellular metabolism and gene regulation.
Cadaverine: A diamine with similar properties but less complex structure.
Uniqueness
Spermine Phosphate Hexahydrate is unique due to its strong affinity for nucleic acids and its ability to stabilize the helical structure of DNA. Its role in protecting DNA from oxidative damage and regulating mitochondrial bioenergetics further distinguishes it from other polyamines.
属性
分子式 |
C10H41N4O10P |
|---|---|
分子量 |
408.43 g/mol |
IUPAC 名称 |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate |
InChI |
InChI=1S/C10H26N4.H3O4P.6H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;1-5(2,3)4;;;;;;/h13-14H,1-12H2;(H3,1,2,3,4);6*1H2 |
InChI 键 |
HVOGWKOILFDHPV-UHFFFAOYSA-N |
规范 SMILES |
C(CCNCCCN)CNCCCN.O.O.O.O.O.O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















